5-Bromo-3-(t-butyl)-2-methoxybenZoic acid
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Overview
Description
5-Bromo-3-(tert-butyl)-2-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromine atom at the 5th position, a tert-butyl group at the 3rd position, and a methoxy group at the 2nd position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(tert-butyl)-2-methoxybenzoic acid typically involves the bromination of 3-(tert-butyl)-2-methoxybenzoic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(tert-butyl)-2-methoxybenzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide for nucleophilic substitution.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the methoxy group.
Reduction Reactions: Products include alcohols or aldehydes derived from the carboxylic acid group.
Scientific Research Applications
5-Bromo-3-(tert-butyl)-2-methoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(tert-butyl)-2-methoxybenzoic acid depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
3-(tert-Butyl)-2-methoxybenzoic acid: Lacks the bromine atom, which may affect its reactivity and applications.
5-Bromo-2-methoxybenzoic acid: Lacks the tert-butyl group, which may influence its steric properties and interactions.
5-Bromo-3-(tert-butyl)benzoic acid: Lacks the methoxy group, which may alter its electronic properties and reactivity.
Uniqueness
5-Bromo-3-(tert-butyl)-2-methoxybenzoic acid is unique due to the combination of the bromine, tert-butyl, and methoxy groups on the benzene ring. This specific arrangement of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H15BrO3 |
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Molecular Weight |
287.15 g/mol |
IUPAC Name |
5-bromo-3-tert-butyl-2-methoxybenzoic acid |
InChI |
InChI=1S/C12H15BrO3/c1-12(2,3)9-6-7(13)5-8(11(14)15)10(9)16-4/h5-6H,1-4H3,(H,14,15) |
InChI Key |
QAYOQFVTHXWNKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(=O)O)Br |
Origin of Product |
United States |
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